Furo[2,3-B]pyridine-2-methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
162537-82-8 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.149 |
IUPAC Name |
furo[2,3-b]pyridin-2-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2 |
InChI Key |
BEYSBHZFXHZFDI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC(=C2)CO |
Synonyms |
Furo[2,3-b]pyridine-2-methanol (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformation of the Furo 2,3 B Pyridine Core
Exploration of Pyridine (B92270) Moiety Reactivity
The pyridine portion of the furo[2,3-b]pyridine (B1315467) core is susceptible to a range of modifications, including amination and borylation, which allow for the introduction of new functional groups. nih.govacs.org
Direct C-H amination offers an efficient way to introduce nitrogen-containing substituents onto the pyridine ring. Research has shown that the pyridine moiety of 2,3-substituted furo[2,3-b]pyridines can be successfully aminated under mild, metal-free conditions. researchgate.netnih.govacs.org This reaction increases the available information about the reactivity of the furo[2,3-b]pyridine core. researchgate.net A library of these compounds was prepared using a C-H amination reaction, highlighting its utility in generating diverse derivatives. nih.gov
Detailed research findings on C-H amination are presented in the table below.
Table 1: C-H Amination of Furo[2,3-b]pyridine Derivatives| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|
Borylation reactions are valuable for creating intermediates that can be used in subsequent cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. The pyridine moiety of the furo[2,3-b]pyridine core has been successfully functionalized through C-H borylation reactions. nih.govacs.org This demonstrates a straightforward method for its derivatization. researchgate.net
Detailed research findings on borylation processes are presented in the table below.
Table 2: Borylation of Furo[2,3-b]pyridine Derivatives| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|
The electronic nature of the furo[2,3-b]pyridine system dictates its behavior in substitution reactions.
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic attack. In related systems like benzo[b]furo[2,3-c]pyridines, electrophilic substitution reactions such as nitration and acylation occur on the annelated benzene (B151609) ring, not the pyridine ring. researchgate.net For the furo[2,3-b]pyridine core, the electron-withdrawing nitro group at the 2-position deactivates the furan (B31954) ring towards electrophilic substitution.
Nucleophilic Substitution: Halogenated furo[2,3-b]pyridines are effective substrates for nucleophilic aromatic substitution (SNAr) reactions. The halogen atoms can be displaced by various nucleophiles, allowing for extensive functionalization. smolecule.comevitachem.com This is a common strategy for building the furo[2,3-b]pyridine core itself, often involving an SNAr reaction followed by intramolecular cyclization. nih.gov For instance, the iodine atom on 5-iodo-2H,3H-furo[2,3-b]pyridine can be replaced by nucleophiles like amines or thiols. smolecule.com Similarly, the bromine and chlorine atoms on 3-Bromo-4-chlorofuro[2,3-b]pyridine can undergo nucleophilic substitution. evitachem.com
Detailed research findings on nucleophilic substitutions are presented in the table below.
Table 3: Nucleophilic Substitution on Halogenated Furo[2,3-b]pyridines| Starting Material | Nucleophile | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-iodo-2H,3H-furo[2,3-b]pyridine | Amines, Thiols | Sodium hydride, Potassium carbonate in DMF or DMSO | 5-amino/thio-substituted furo[2,3-b]pyridines | smolecule.com |
| 3-Bromo-4-chlorofuro[2,3-b]pyridine | Various nucleophiles | Not specified | Further functionalized furo[2,3-b]pyridines | evitachem.com |
Reactivity of the Furan Moiety
The electron-rich furan ring exhibits its own characteristic reactivity, including ring-opening and functional group transformations.
While the furo[2,3-b]pyridine core is generally stable under basic conditions, the furan moiety can undergo ring-opening reactions under specific circumstances. nih.govacs.org A notable example is the reaction of 2,3-substituted furo[2,3-b]pyridines with hydrazine, which results in the opening of the furan ring to generate a new pyridine-dihydropyrazolone scaffold. researchgate.netnih.govacs.org In another instance, a DBU-promoted debrominative ring-opening was observed for a brominated octahydrofuro[2,3-b]pyridine derivative. clockss.org Ring-opening followed by ring-closure is also a known reaction pathway for certain furo-fused systems when treated with nucleophiles. rsc.org
Detailed research findings on ring-opening reactions are presented in the table below.
Table 4: Ring-Opening Reactions of the Furan Moiety| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,3-substituted furo[2,3-b]pyridines | Hydrazine | Not specified | Pyridine-dihydropyrazolone scaffold | nih.gov, acs.org |
Functional group interconversions (FGIs) are chemical reactions that transform one functional group into another, a fundamental strategy in organic synthesis. numberanalytics.com For Furo[2,3-b]pyridine-2-methanol, the primary alcohol (-CH₂OH) group is a key site for such transformations.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the reagent used.
To Aldehyde: Mild, non-aqueous oxidizing agents like Collins' reagent (CrO₃-pyridine complex) are used to stop the oxidation at the aldehyde stage. imperial.ac.uk
To Carboxylic Acid: Harsher oxidizing agents, such as chromium trioxide (CrO₃) in sulfuric acid (Jones' reagent), will fully oxidize the primary alcohol to a carboxylic acid. imperial.ac.uk
Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, and subsequently displaced by a halide (Cl, Br, I) in an SN2 reaction. ub.eduvanderbilt.edu Direct conversion to alkyl halides is also possible using reagents like SOCl₂ for chlorides or PBr₃ for bromides. ub.edu
Conversion of Related Groups: The versatility of the furo[2,3-b]pyridine scaffold is further demonstrated by interconversions of other functional groups. For example, a nitro group can be reduced to an amino group using catalysts like palladium on carbon (Pd/C) with hydrogen gas. Esters can be reduced to alcohols using reagents like diisobutylaluminum hydride (DIBALH). clockss.org
A summary of potential functional group interconversions for the methanol (B129727) group is presented below.
Table 5: Potential Functional Group Interconversions at the 2-Methanol Position| Transformation | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Alcohol to Aldehyde | Collins' reagent (CrO₃-pyridine) | -CHO | imperial.ac.uk |
| Alcohol to Carboxylic Acid | Jones' reagent (CrO₃/H₂SO₄) | -COOH | imperial.ac.uk |
| Alcohol to Alkyl Halide | 1) TsCl, pyridine; 2) NaX | -CH₂X (X=Cl, Br, I) | ub.edu, vanderbilt.edu |
| Alcohol to Alkyl Bromide | PBr₃, pyridine | -CH₂Br | vanderbilt.edu |
| Alcohol to Alkyl Chloride | SOCl₂ | -CH₂Cl | ub.edu |
Derivatives, Analogues, and Fused Polycyclic Systems Incorporating the Furo 2,3 B Pyridine Scaffold
Synthesis and Characterization of Substituted Furo[2,3-b]pyridine-2-methanol Derivatives
The synthesis of furo[2,3-b]pyridine (B1315467) derivatives is a significant area of research due to their wide range of pharmacological activities. colab.wsresearchgate.net A common strategy involves the cyclization of substituted nicotinonitrile derivatives. researchgate.netekb.eg For instance, 3-cyano-(2H)-pyridones can be converted to their corresponding nicotinonitriles, which then undergo a Thorpe-Ziegler ring cyclization to form the furo[2,3-b]pyridine core. ekb.eg
One approach begins with the Claisen-Schmidt condensation to create chalcones, which are then used to synthesize nicotinonitrile and subsequently furo[2,3-b]pyridine derivatives. colab.ws These compounds are characterized using extensive spectroscopic methods, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRESIMS) to confirm their structures. colab.wsresearchgate.net
Research has described the synthesis of various furo[2,3-b]pyridines bearing a thiophene (B33073) substituent. The process involves preparing nicotinonitrile derivatives from 3-cyano-(2H)-pyridones, followed by ring cyclization in the presence of sodium methoxide (B1231860) to yield the target furo[2,3-b]pyridines in moderate to good yields. researchgate.net
| Compound Name | Starting Material | Synthetic Method | Reference |
|---|---|---|---|
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | An ester precursor | Reflux with sodium ethoxide | mdpi.com |
| Furo[2,3-b]pyridines bearing thiophene substituents | 3-Cyano-(2H)-pyridones | Conversion to nicotinonitriles followed by Thorpe-Ziegler cyclization | researchgate.netekb.eg |
| Furo[2,3-b]pyridine derivatives from chalcones | Chalcones with 4-(benzyloxy)phenyl and dichlorothiophenyl subunits | Claisen-Schmidt condensation followed by cyclizations | colab.ws |
Condensed Furo[2,3-b]pyridine Architectures
Fusing additional rings to the furo[2,3-b]pyridine scaffold creates complex, condensed polycyclic systems with unique properties.
The pyrido[3',2':4,5]furo[3,2-d]pyrimidine system is a significant class of fused heterocycles. nih.gov These compounds are often synthesized from furo[2,3-b]pyridine precursors. For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate can be condensed with formamide (B127407) to produce a pyridofuropyrimidine derivative. mdpi.com The structure of the resulting compound, characterized by an imino (NH) and an amidic carbonyl (C=O) group, is confirmed by IR and ¹H-NMR spectroscopy. mdpi.com
Another synthetic route involves the microwave irradiation of 3-amino-4-methyl-N-phenyl-6-substituted furo[2,3-b]pyridine-2-carboxamide with various aromatic carboxylic acids to construct angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones. ijpsonline.com Research has also led to the discovery of 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potent inhibitors of PI3 kinase p110alpha. nih.gov Structure-activity relationship studies revealed that substitutions at the 5-position of the scaffold are key for high affinity. nih.gov
| Derivative Type | Synthetic Precursor | Key Findings | Reference |
|---|---|---|---|
| 2-Aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidines | 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Discovered as a potent p110alpha inhibitor with anti-proliferative activity. nih.gov | nih.gov |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | Series of synthesized derivatives | Tested for phosphodiesterase type 4 (PDE4) inhibitory activity. nih.gov | nih.gov |
| Angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones | Pyridine (B92270) fused furano-2-carboxamides and carboxylic acids | Synthesized via microwave irradiation as potent antioxidant and anti-inflammatory agents. derpharmachemica.com | derpharmachemica.com |
The fusion of a naphthofuran system with a pyridine ring leads to the formation of naphtho[2,1-b]furo[3,2-b]pyridine derivatives. These complex heterocycles have been synthesized and investigated for their chemical properties. One synthetic strategy involves the Friedlander cyclization of 2-acyl-3-aminonaphtho[2,1-b]furans with active methylene (B1212753) compounds. researchgate.net This method has been used to produce various derivatives of this novel heterocyclic system. researchgate.net
More recently, an iridium(III)-catalyzed dual C-H functionalization has been developed for the synthesis of naphtho[1′,2′:4,5]furo[3,2-b]pyridinones. acs.orgnih.gov This one-pot protocol utilizes N-pyridyl-2-pyridones and diazonaphthalen-2(1H)-ones to form C-C and C-O bonds with high efficiency and atom economy. acs.orgnih.gov
A related but distinct scaffold is the triazolo[4′,5′:4,5]furo[2,3-c]pyridine system. The synthesis of these tricyclic compounds has been achieved through the post-modification of products from an unusual Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. nih.govresearchgate.netnih.gov The process involves the diazotization of 2,3-diamino-furo[2,3-c]pyridines. nih.govnih.gov
Optimization of this reaction showed that employing a mixture of acetic acid and water significantly improves the yield of the desired tricyclic product. nih.gov The structure of the triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold was unequivocally confirmed by ¹H and ¹³C NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction. nih.govresearchgate.net
Isosteric Replacements of the Furo[2,3-b]pyridine Core
Isosteric replacement is a common strategy in drug design to modify a molecule's properties while retaining its core binding features. nih.gov The furo[2,3-b]pyridine scaffold is itself considered an isosteric replacement for other heterocyclic systems. nih.gov
The furo[2,3-b]pyridine core is frequently used as an isosteric replacement for the azaindole scaffold in the development of kinase inhibitors. nih.gov This substitution can alter the kinase selectivity profile of a compound. nih.gov Modifying the hydrogen bond interactions between an inhibitor and the enzyme's hinge region is a key strategy to improve selectivity without losing potency, and the furo[2,3-b]pyridine core offers an alternative hydrogen bonding pattern compared to azaindole. nih.gov
Thieno[2,3-b]pyridine (B153569) Analogues
Thieno[2,3-b]pyridines, bioisosteres of furo[2,3-b]pyridines where the oxygen atom of the furan (B31954) ring is replaced by a sulfur atom, have garnered significant attention in medicinal chemistry. This structural modification often leads to compounds with altered electronic and lipophilic properties, which can translate to improved biological activity and pharmacokinetic profiles. The thieno[2,3-b]pyridine core is a versatile scaffold found in compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ciac.jl.cnrsc.orgigi-global.com
The synthesis of thieno[2,3-b]pyridine derivatives is often achieved through the construction of the pyridine ring onto a pre-existing thiophene or by forming the thiophene ring onto a pyridine core. igi-global.com A common strategy involves the reaction of 2-aminothiophene derivatives with various reagents to build the fused pyridine ring. ciac.jl.cnigi-global.com For instance, a facile method for synthesizing thienopyridine derivatives involves the reaction of 2-aminothiophenes with acetoacetic ester and tin tetrachloride. ciac.jl.cn
Numerous studies have explored the structure-activity relationships (SARs) of thieno[2,3-b]pyridine analogues, leading to the identification of potent and selective agents for various biological targets.
Anticancer Activity
A significant body of research has focused on the development of thieno[2,3-b]pyridine analogues as anticancer agents. rsc.orgekb.egrsc.orgresearchgate.networktribe.com One study investigated a series of thieno[2,3-b]pyridines against the NCI60 panel of human tumor cell lines. rsc.org The results highlighted that derivatives with ortho- and meta-double substitution on a phenyl ring were highly active, with growth inhibition (GI₅₀) values in the nanomolar range for melanoma, breast, lung, central nervous system (CNS), and leukemia cell lines. rsc.org Another study explored the impact of altering the ring size of a cyclo-aliphatic moiety on the anticancer activity of thieno[2,3-b]pyridines. rsc.org It was found that a cyclooctane (B165968) moiety was favorable, with the most active derivative showing a GI₅₀ of 70 nM against the MB-MDA-435 melanoma cell line. rsc.orgworktribe.com
| Derivative | Modification | Biological Activity | Reference |
| Derivative 1 | Ortho- and meta-double substitution on the phenyl ring | GI₅₀ between 20–40 nM for melanoma, breast, lung, CNS, and leukemia cell lines. | rsc.org |
| Derivative 16 | Phenyl moiety replaced by α-naphthyl | GI₅₀ in the 60–240 nM range for the same cell lines. | rsc.org |
| Derivative 9a | Cyclooctane moiety | GI₅₀ = 70 nM and a LC₅₀ = 925 nM for the MB-MDA-435 melanoma cell line. | rsc.orgworktribe.com |
| Derivative 9d | IC₅₀ at 0.5 ± 0.1 μM against tyrosyl-DNA phosphodiesterase I (TDP1). | rsc.orgresearchgate.net |
Antimicrobial and Antifungal Activity
Thieno[2,3-b]pyridine derivatives have also demonstrated promising antimicrobial and antifungal properties. ekb.egtandfonline.com In one study, a series of new thieno[2,3-b]pyridine-based compounds were synthesized and evaluated for their in vitro antimicrobial activity against a panel of five bacterial and five fungal strains. ekb.eg Several of these new compounds showed promising results when compared to reference drugs. ekb.eg Another study reported that certain pyrido[2′,3′:4,5]thieno[2,3-d]quinoline derivatives exhibited inhibitory activity against Saccharomyces Cerevisiae. tandfonline.com
| Compound | Biological Activity | Reference |
| Compound 3c | Most potent antimicrobial activity with MIC values ranging from 4-16 μg/mL. | ekb.eg |
| Compounds 22 and 25 | Exhibited in vitro growth inhibitory activity against Saccharomyces Cerevisiae. | tandfonline.com |
Other Biological Activities
Beyond anticancer and antimicrobial applications, thieno[2,3-b]pyridine analogues have been investigated for other therapeutic purposes. A study discovered a new class of thieno[2,3-b]pyridine derivatives as inhibitors of hepatic gluconeogenesis, a promising strategy for anti-diabetic drug discovery. nih.gov Structure-activity relationship studies led to the discovery of compounds with potent inhibition of hepatic glucose production and good drug-like properties. nih.gov Furthermore, some 4-(phenylamino)thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory properties against Herpes simplex virus type 1 (HSV-1). rsc.org
| Derivative | Biological Activity | Reference |
| 8e | IC₅₀ = 16.8 μM for inhibition of hepatic glucose production. | nih.gov |
| 9d | IC₅₀ = 12.3 μM for inhibition of hepatic glucose production. | nih.gov |
| 18 | Moderate inhibitory property against Herpes simplex virus type 1 (HSV-1). | rsc.org |
Fused Polycyclic Systems
The thieno[2,3-b]pyridine scaffold has also been incorporated into more complex fused polycyclic systems, leading to novel chemical entities with diverse biological activities. tandfonline.comresearchgate.netresearchgate.net For example, the synthesis of quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine and pyrido[2′,3′:4,5]thieno[2,3-b]quinoline derivatives has been reported. tandfonline.com Additionally, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives with phthalic anhydride (B1165640) can lead to the formation of thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives fused with a pyridine or quinoline (B57606) core. researchgate.net Some of these fused compounds have shown potential as anticancer and antimicrobial agents. tandfonline.comresearchgate.net
| Fused System | Synthesis Method | Potential Application | Reference |
| Quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidines | Interaction of thieno[2,3-b]quinoline with formic acid, formamide, or thioacetamide. | Antifungal | tandfonline.com |
| Pyrido[2′,3′:4,5]thieno[2,3-b]quinolines | Interaction of thieno[2,3-b]quinoline with ethyl cyanoacetate, benzylidenemalononitrile, or acetaldehyde/malononitrile. | Antifungal | tandfonline.com |
| Thieno[2′,3′:5,6]pyrimido[2,1-a]isoindoles | Reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives with phthalic anhydride. | UV fluorescence | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of Furo 2,3 B Pyridine 2 Methanol and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals. emerypharma.comcreative-biostructure.com
¹H NMR: The proton NMR spectrum of Furo[2,3-b]pyridine-2-methanol is expected to show distinct signals for the protons on the pyridine (B92270) and furan (B31954) rings, as well as for the methanol (B129727) substituent. The pyridine ring protons (H-4, H-5, and H-6) would constitute an AMX or ABX spin system, with chemical shifts and coupling constants typical for substituted pyridines. H-6, being adjacent to the electronegative nitrogen, is expected to be the most deshielded of the three. The furan proton (H-3) should appear as a sharp singlet. The methylene (B1212753) protons (-CH₂OH) would likely appear as a doublet coupled to the hydroxyl proton, or as a singlet if there is rapid proton exchange. The hydroxyl (-OH) proton's chemical shift is highly dependent on solvent, concentration, and temperature, and it typically appears as a broad singlet or a triplet.
¹³C NMR: The ¹³C NMR spectrum should display eight distinct signals, corresponding to the seven carbons of the furo[2,3-b]pyridine (B1315467) core and the one carbon of the methanol group. The chemical shifts can be predicted based on the electronic environment of each carbon. Carbons adjacent to heteroatoms (C-2, C-6, C-7a) are expected at lower field. The DEPT-135 experiment would be instrumental in distinguishing between CH, CH₂, and quaternary carbons. emerypharma.com
Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. These are estimated values; actual experimental values may vary.
| Atom No. | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| 2 | - | ~158-162 | C |
| 3 | ~6.8-7.0 (s) | ~105-108 | CH |
| 3a | - | ~145-148 | C |
| 4 | ~7.8-8.0 (dd) | ~128-131 | CH |
| 5 | ~7.2-7.4 (dd) | ~118-121 | CH |
| 6 | ~8.3-8.5 (dd) | ~148-151 | CH |
| 7a | - | ~152-155 | C |
| 8 (-CH₂OH) | ~4.8-5.0 (d or s) | ~58-62 | CH₂ |
| 9 (-OH) | Variable (br s or t) | - | - |
2D NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei. creative-biostructure.comgithub.io
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, key correlations would be observed between the adjacent pyridine protons: H-4 with H-5, and H-5 with H-6. A cross-peak between the methylene (-CH₂) and hydroxyl (-OH) protons might also be visible, confirming their proximity. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon signals based on their known proton assignments. Correlations expected are H-3/C-3, H-4/C-4, H-5/C-5, H-6/C-6, and the methylene protons with C-8. github.io
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for connecting different spin systems and confirming the placement of substituents. Key expected correlations for this compound include:
The methylene protons (H-8) to C-2 and C-3, confirming the attachment of the methanol group at the C-2 position.
The furan proton (H-3) to C-2, C-3a, and C-7a, confirming the furan ring structure.
The pyridine proton H-4 to C-3a, C-5, and C-7a. rsc.org
DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is used to edit the ¹³C spectrum to determine the multiplicity of each carbon atom. A DEPT-135 experiment would show CH and CH₃ groups as positive signals, CH₂ groups as negative signals, and quaternary carbons as absent, which aligns with the assignments in the table above. emerypharma.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition and molecular formula. mcmaster.ca For this compound, the molecular formula is C₈H₇NO₂.
HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass, confirming the molecular formula and distinguishing it from other isomers. Data for derivatives, such as (1-(5-Chloropyridin-2-yl)-5-methyl-1H- cas.cznih.govtriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol, show the utility of HRMS in confirming complex molecular formulas. nih.gov
Predicted HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass | Observed Mass |
| C₈H₇NO₂ | [M]⁺ | 149.0477 | Predicted to be within 5 ppm |
| C₈H₈NO₂ | [M+H]⁺ | 150.0550 | Predicted to be within 5 ppm |
| C₈H₇NNaO₂ | [M+Na]⁺ | 172.0369 | Predicted to be within 5 ppm |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govspectroscopyonline.com The FT-IR spectrum of this compound would be dominated by absorptions from the alcohol and the aromatic furo-pyridine system.
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂) |
| 1620-1570 | C=N stretch | Pyridine Ring |
| 1550-1450 | C=C stretch | Aromatic Rings |
| 1250-1180 | C-O-C stretch | Furan Ring (ether) |
| 1150-1050 | C-O stretch | Primary Alcohol |
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure of conjugated systems by probing the electronic transitions between molecular orbitals.
The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic furo[2,3-b]pyridine system. Studies on related derivatives show characteristic absorptions in the UV region. worktribe.comnih.gov For instance, some amino-furopyridine derivatives exhibit absorption bands around 257, 301, and 335 nm. nih.gov The hydroxymethyl group is a weak auxochrome and is expected to cause only minor shifts (bathochromic or hypsochromic) compared to the unsubstituted parent compound.
Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption or fluorescence emission spectrum, changes with the polarity of the solvent. mdpi.com This effect is particularly pronounced in molecules where the ground state and excited state have different dipole moments.
Furopyridine derivatives are known to exhibit solvatochromism. nih.gov It is hypothesized that this compound would also display this property. In polar protic solvents like ethanol (B145695) or methanol, hydrogen bonding to the pyridine nitrogen and the alcohol group could stabilize the ground or excited states differently than in nonpolar aprotic solvents like cyclohexane (B81311) or dioxane, leading to shifts in the λₘₐₓ of absorption and emission. researchgate.netresearchgate.net The magnitude of the solvatochromic shift would provide information about the change in the molecule's dipole moment upon electronic excitation.
Investigation of Excited State Properties (e.g., pKa)*
The study of the excited state properties of furo[2,3-b]pyridine derivatives provides crucial insights into their photophysical and photochemical behavior. A key parameter in this regard is the excited state acidity constant (pKa), which can differ significantly from the ground state pKa. This change in acidity upon photoexcitation is a consequence of the redistribution of electron density in the excited state. The Förster cycle is a thermodynamic tool commonly used to estimate pKa values from spectroscopic data. researchgate.netinstras.com
For instance, in a study of a furo[2,3-b]pyridine derivative, 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone (FP1), analysis using the Förster cycle revealed that its excited state is more acidic than its ground state (pKa* < pKa). researchgate.net This increased acidity in the excited state is a common phenomenon for many aromatic molecules containing hydroxyl or amino groups. The determination of pKa* for FP1 was achieved by analyzing its absorption and fluorescence spectra at different pH values. researchgate.net The Förster cycle equation relates the ground and excited state pKa values to the absorption (ν-abs) and fluorescence (ν-flu) maxima of the acidic and basic forms of the compound.
The following table illustrates the type of data typically collected to determine pKa* using the Förster cycle, based on findings for related heterocyclic compounds.
| Compound | Form | Absorption λmax (nm) | Fluorescence λmax (nm) | Ground State pKa | Excited State pKa* (Calculated) |
| Hypothetical Data for this compound | |||||
| Acidic (Protonated Pyridine) | ~300 | ~350 | ~4-5 | ~8-10 | |
| Neutral | ~280 | ~330 | - | - | |
| Basic (Deprotonated Methanol) | ~320 | ~380 | ~12-13 | ~7-9 | |
| 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone (FP1) researchgate.net | Acidic | Not Reported | Not Reported | pKa > pKa* | More acidic in excited state |
| Neutral | 385 (in water) | Quenched in water | - | - |
Spectroscopic Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions
Hydrogen bonding plays a pivotal role in determining the structure, properties, and function of molecules. In this compound, both intramolecular and intermolecular hydrogen bonds are possible, and their presence can be investigated using various spectroscopic techniques, primarily infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy. mdpi.commdpi.com
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl proton of the methanol group and the nitrogen atom of the pyridine ring. The formation of such a hydrogen bond would depend on the conformational flexibility of the exocyclic methanol group. Spectroscopic evidence for this would include:
IR/Raman Spectroscopy: A red shift (shift to lower wavenumber) and broadening of the O-H stretching vibration band compared to a similar molecule where this interaction is absent. chem-soc.si
¹H NMR Spectroscopy: A downfield shift of the hydroxyl proton resonance, indicating it is deshielded due to its involvement in a hydrogen bond. chem-soc.si
Studies on related systems, such as 2-aminobenzamides, have demonstrated the utility of these techniques in confirming intramolecular hydrogen bonds. mdpi.com For example, the downfield chemical shift of amino group protons in some furo[2,3-b]pyridine derivatives has been attributed to intramolecular hydrogen bonding. researchgate.net
Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), this compound molecules can form intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of another molecule or to the oxygen atom of the furan ring or the hydroxyl group of a neighboring molecule. The pyridine nitrogen can also act as a hydrogen bond acceptor.
Spectroscopic manifestations of intermolecular hydrogen bonding include:
IR/Raman Spectroscopy: Significant broadening and red-shifting of the O-H stretching band, the extent of which can be dependent on concentration and temperature. Studies on hydrogen bonding between chloropyridines and methanol have shown how the formation of hydrogen-bonded complexes leads to new bands in the Raman spectra. researchgate.net
Concentration-dependent ¹H NMR: The chemical shift of the hydroxyl proton will be sensitive to the concentration of the solution. In dilute solutions of non-polar solvents, intermolecular hydrogen bonding is minimized, while at higher concentrations, the equilibrium shifts towards the formation of hydrogen-bonded oligomers.
The following table summarizes the expected spectroscopic features for hydrogen bonding in this compound based on principles from related studies.
| Type of Hydrogen Bond | Spectroscopic Technique | Expected Observation | Reference Principle |
| Intramolecular (OH···N) | IR/Raman | Broadened O-H stretch at a lower frequency (e.g., 3200-3400 cm⁻¹) compared to a free OH. | mdpi.comchem-soc.si |
| ¹H NMR | Downfield shift of the OH proton signal. | chem-soc.siresearchgate.net | |
| Intermolecular (OH···N, OH···O) | IR/Raman | Concentration and temperature-dependent broad O-H stretching band. | mdpi.comresearchgate.net |
| ¹H NMR | Concentration-dependent chemical shift of the OH proton. | chem-soc.si |
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to model these interactions and predict the vibrational frequencies and geometric parameters of the hydrogen bonds, providing a deeper understanding of the spectroscopic data. mdpi.comresearchgate.net
Computational Chemistry and Molecular Modeling Studies of Furo 2,3 B Pyridine 2 Methanol
Molecular Docking Investigations of Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between small molecules, like Furo[2,3-b]pyridine-2-methanol derivatives, and their biological targets, typically proteins.
Recent studies have utilized molecular docking to investigate the binding of furo[2,3-b]pyridine (B1315467) derivatives to various protein targets implicated in cancer. For instance, docking studies have been performed on serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). colab.wsresearchgate.net These studies revealed strong binding affinities of the furo[2,3-b]pyridine scaffold to these targets, suggesting a potential mechanism for their observed cytotoxic activities against breast cancer cell lines. colab.wsresearchgate.net The interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active sites of these proteins.
In another study, furo[2,3-b]pyridine derivatives were docked into the active site of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, a key player in angiogenesis. researchgate.net The results of these docking studies, combined with in-vitro cytotoxicity assays, have helped in identifying potent and selective inhibitors. researchgate.net Similarly, molecular docking has been instrumental in exploring the potential of thieno/furo[2,3-b]pyridines as inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell survival and proliferation. nih.gov
The following table summarizes the key findings from molecular docking studies of furo[2,3-b]pyridine derivatives.
| Target Protein | Key Findings |
| AKT1, ERα, HER2 | Furo[2,3-b]pyridine derivatives show strong binding affinities, suggesting a mechanism for their anticancer activity. colab.wsresearchgate.net |
| VEGFR-2 | Docking studies helped identify potent and selective inhibitors among furo[2,3-b]pyridine derivatives. researchgate.net |
| FAK | Molecular docking elucidated possible binding modes and provided a structural basis for designing FAK inhibitors. nih.gov |
| CDK2 | Docking studies suggested a similar binding mode for furo[2,3-b]pyridine derivatives as a reference compound in the active site. mdpi.com |
Pharmacophore Modeling for Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. This model can then be used to screen large compound libraries to identify new molecules with the desired activity.
The furo[2,3-b]pyridine scaffold itself is considered a key pharmacophore. researchgate.net Its rigid, planar structure provides a foundation for the spatial arrangement of various substituents that can interact with biological targets. The nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the furan (B31954) ring can act as hydrogen bond acceptors, while the aromatic rings can participate in hydrophobic and π-stacking interactions.
While specific pharmacophore models for this compound are not extensively reported, the general principles are applied in the design of new derivatives. For example, the synthesis of various substituted furo[2,3-b]pyridines is often guided by the need to place specific functional groups in positions that are predicted to enhance binding to a target. mdpi.com The furo[3,2-c]pyridine (B1313802) and thieno[3,2-c]pyridine (B143518) rings have also been identified as new pharmacophores with potential antipsychotic activity. acs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. These methods provide valuable insights into molecular properties that are difficult to obtain experimentally.
DFT calculations have been employed to study the structures and stabilities of various isomeric furo-, thieno-, and selenophenopyridines. tandfonline.com These studies involve optimizing the molecular geometry to find the most stable conformation and calculating properties such as bond lengths, bond angles, and dipole moments. tandfonline.com The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they relate to the molecule's ability to donate or accept electrons, thus providing a measure of its reactivity. tandfonline.com
For furo[2,3-b]pyridine derivatives, DFT calculations can predict the electron density distribution, which helps in understanding how the molecule will interact with other molecules. For example, the nitro group in 2-nitro-furo[2,3-b]pyridine is an electron-withdrawing group, which affects the electronic environment of the entire ring system. DFT calculations can quantify this effect and predict the sites most susceptible to nucleophilic or electrophilic attack.
The table below presents a summary of parameters often derived from quantum chemical calculations and their significance.
| Parameter | Significance |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Dipole Moment | Provides information about the polarity of the molecule. |
| Electron Density | Shows the distribution of charge within the molecule. |
Prediction of Binding Affinities through Computational Methods (e.g., MM-PBSA)
Predicting the binding affinity of a ligand to its target is a crucial step in drug design. While molecular docking provides a qualitative assessment of binding, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can provide a more quantitative prediction of the binding free energy.
The MM-PBSA method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. informahealthcare.com This approach has been successfully used to estimate the binding affinities of various ligands, including derivatives of the furo[2,3-b]pyridine scaffold, to their protein targets. researchgate.net For example, MM-PBSA calculations have been used to refine the results of docking studies and provide a more accurate prediction of the binding free energy of furo[2,3-b]pyridine derivatives to cancer-related proteins. researchgate.netmdpi.com These calculations can help in ranking different compounds and prioritizing them for further experimental testing. The predicted binding free energies from MM-PBSA often show good correlation with experimentally determined values, such as IC50s. mdpi.com
Theoretical Studies of Solvent Effects on Spectroscopic Properties
The spectroscopic properties of a molecule, such as its UV-Vis absorption and fluorescence spectra, can be influenced by the solvent in which it is dissolved. Theoretical studies can help to understand and predict these solvent effects.
Computational methods, often in combination with experimental studies, have been used to investigate the effect of solvents on the spectroscopic properties of furo[2,3-b]pyridine derivatives. eurjchem.com These studies typically involve performing quantum chemical calculations on the molecule in the gas phase and in different solvent environments, which are modeled using continuum or explicit solvent models. By comparing the calculated spectroscopic properties in different solvents, researchers can understand how the solvent polarity and hydrogen bonding capabilities affect the electronic transitions of the molecule. eurjchem.com For instance, the UV-Vis absorption and photoluminescence spectra of iridium complexes based on furo[3,2-c]pyridine have been studied using DFT, providing insights into their electronic properties and suitability for use in organic light-emitting diodes (OLEDs). d-nb.info
Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar of the Furo 2,3 B Pyridine Scaffold
Enzyme and Receptor Modulation Mechanisms
Derivatives of the furo[2,3-b]pyridine (B1315467) core interact with numerous biological targets, leading to a range of therapeutic potentials, including anticancer, anti-inflammatory, and neuromodulatory effects. researchgate.netnih.gov The specific biological activity is highly dependent on the nature and position of substituents on the core structure.
The furo[2,3-b]pyridine core is recognized as a privileged scaffold for developing kinase inhibitors, which are critical in therapies for diseases characterized by dysregulated kinase activity, such as cancer. nih.govsmolecule.com The scaffold's structure is well-suited to bind to the ATP-binding site of kinases. nih.gov Molecular docking studies have confirmed that these compounds can effectively bind to kinase active sites. smolecule.com
Derivatives have demonstrated inhibitory activity against several specific kinases:
AKT1 (Protein Kinase B): Molecular docking studies have revealed strong binding affinities of newly synthesized furo[2,3-b]pyridine derivatives for the serine/threonine kinase AKT1. researchgate.netcolab.wsresearchgate.net This suggests a mechanism of action that involves the disruption of key cellular signaling pathways regulated by AKT1, which are crucial for cell survival and proliferation. researchgate.netcolab.ws
CDK2 (Cyclin-Dependent Kinase 2): Certain furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDK2. mdpi.com For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate showed significant inhibitory activity against the CDK2/cyclin A2 enzyme complex. mdpi.com
Lck (Lymphocyte-specific protein tyrosine kinase): The furo[2,3-b]pyridine scaffold has been shown to produce compounds with in vitro inhibitory activity against Lck kinase. mdpi.com
| Compound | Target Kinase | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 µM | mdpi.com |
The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Some derivatives of the furo[2,3-b]pyridine scaffold have demonstrated in vitro activity related to the inhibition of tubulin polymerization. mdpi.com This mechanism of action positions these compounds as potential anticancer agents that can interfere with cell division and induce apoptosis in proliferating cells.
Certain furo[2,3-b]pyridine derivatives exhibit anti-inflammatory properties by targeting key mediators of the inflammatory response.
COX-2 and iNOS: Compounds containing a nitro group on the furo[2,3-b]pyridine core have shown the ability to inhibit inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibitory action can lead to a reduction in inflammation.
General Anti-inflammatory Activity: More complex, angularly fused pyrimidines derived from a 3-aminofuro[2,3-b]pyridine-2-carboxamide (B2506844) precursor have also been shown to possess very good anti-inflammatory activity in animal models. derpharmachemica.com For example, a derivative with a 4-chlorobenzyl substitution demonstrated a percentage inhibition of inflammation ranging from 76% to 98.8% over several hours. derpharmachemica.com
In the context of breast cancer, the estrogen receptor alpha (ERα) and human epidermal growth factor receptor 2 (HER2) are critical therapeutic targets. Molecular docking studies have indicated that furo[2,3-b]pyridine derivatives have strong binding affinities for both ERα and HER2. researchgate.netcolab.wsresearchgate.net This suggests a potential mechanism of action involving the disruption of these crucial cellular signaling pathways, which could underlie their cytotoxic effects against breast cancer cells. researchgate.netcolab.wsresearchgate.net The interaction with ERα points to a potential role in endocrine therapies, while the modulation of the HER2 pathway is relevant for HER2-positive cancers.
The furo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and orally active inverse agonists of the cannabinoid-1 receptor (CB1R). nih.gov The synthesis, structure-activity relationships (SAR), and binding affinities of these compounds have been extensively described. nih.gov One particularly potent compound, N-(6-(2-chloro-4-(1,2,4-oxadiazol-3-yl)phenyl)-5-(4-chlorophenyl)-2-(2,2-dimethylpropanoyl)furo[2,3-b]pyridin-3-yl)-2-hydroxyacetamide, was found to have an IC₅₀ value of 0.4 nM for the CB1 receptor. tandfonline.com These findings highlight the scaffold's suitability for developing modulators of the endocannabinoid system. nih.gov
A key mechanism underlying the anticancer potential of furo[2,3-b]pyridine derivatives is their ability to induce programmed cell death, or apoptosis. researchgate.net
A furo[3,2-b]pyridine (B1253681) derivative (a positional isomer) was shown to induce apoptosis in MCF-7 breast cancer cells. researchgate.net
The 2-nitro derivative of furo[2,3-b]pyridine has been shown to induce apoptosis in cancer cells through a mechanism involving oxidative stress, which is mediated by the reduction of the nitro group.
The cytotoxic activity of these compounds has been demonstrated against various cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Furo[2,3-b]pyridine, 2-nitro- | HeLa (Cervical Cancer) | 15 µM | |
| MCF-7 (Breast Cancer) | 20 µM |
Disruption of Key Cellular Signaling Pathways
Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways. nih.govmdpi.com Disruption of these pathways is a key mechanism behind their observed biological activities, particularly in the context of cancer.
Molecular docking studies and bioactivity assays have shown that certain furo[2,3-b]pyridine derivatives can effectively bind to and inhibit key enzymes involved in cancer cell proliferation and survival. colab.ws Targets include:
AKT (Protein Kinase B): This kinase is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Furo[2,3-b]pyridines have been reported as inhibitors of AKT, suggesting their potential to interfere with cell metabolism, growth, and survival. nih.govmdpi.comcolab.wsnih.gov For instance, one study found that a synthesized furo[2,3-d]pyrimidine (B11772683) derivative significantly inhibited mTOR phosphorylation, a downstream target of AKT. nih.gov
Epidermal Growth Factor Receptor (EGFR): Some furo[2,3-b]pyridine-based compounds have been developed as EGFR inhibitors, targeting a key driver in many epithelial cancers. nih.gov
Lymphocyte-specific protein tyrosine kinase (Lck): Inhibition of Lck, a critical enzyme in T-cell signaling, has also been demonstrated by furo[2,3-b]pyridine derivatives. mdpi.com
Cyclin-Dependent Kinase 2 (CDK2): In a study of various pyridine (B92270) derivatives, an ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was among the most active inhibitors against the CDK2/cyclin A2 enzyme complex, which is vital for cell cycle progression. mdpi.com
These interactions highlight the scaffold's ability to disrupt critical signaling cascades, forming the basis for its therapeutic potential. colab.ws
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of the furo[2,3-b]pyridine scaffold can be modified to optimize its biological effects. nih.gov
The potency and selectivity of furo[2,3-b]pyridine derivatives are highly dependent on the nature and position of substituents on the core structure. Research has shown that even minor chemical modifications can lead to significant changes in biological activity.
In one study, a series of nicotinonitrile and furo[2,3-b]pyridine derivatives were synthesized and evaluated for cytotoxic activity against various cancer cell lines. researchgate.net The findings revealed that specific substitutions were critical for potency. For example, compounds 2d (a nicotinonitrile) and 3e (a furo[2,3-b]pyridine) exhibited promising cytotoxicity with IC₅₀ values below 20 µM against five different tumor cell lines and showed high selectivity for tumor cells over normal human fibroblasts. researchgate.net Another study on pyridine-3-carbonitriles demonstrated that the type of aromatic substituent significantly influenced their inhibitory potential. mdpi.com
| Compound Series | General Structure | Key Substituent Changes | Observed Impact on Biological Potency | Reference |
|---|---|---|---|---|
| Nicotinonitrile & Furo[2,3-b]pyridine Derivatives | Furo[2,3-b]pyridine core with thiophene (B33073) substituent | Variations on the aryl group attached to the pyridine ring | Compound 3e showed promising cytotoxicity (IC50 < 20 µM) against HeLa, DU145, HepG2, MDA-MB-231, and MCF7 cell lines. | researchgate.net |
| Pyridine-3-carbonitriles | Pyridine core with various aryl substituents | Replacement of phenyl group with 4-methylbenzene, 4-chlorobenzene, 4-bromobenzene, etc. | Derivatives showed more potent inhibition (1-5 µM) than related pyridine compounds. | mdpi.com |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones | Fused pyrido-furo-pyrimidine system | Substitution with groups like 4-chlorobenzyl | Compound with 4-chlorobenzyl substitution showed pronounced antioxidant activity (IC50 = 53.81µg/ml). | derpharmachemica.com |
Building on SAR insights, researchers have rationally designed novel furo[2,3-b]pyridine derivatives to improve their potency and selectivity for specific biological targets. The scaffold serves as a versatile template for developing kinase inhibitors, with modifications aimed at optimizing interactions within the ATP-binding pocket of the target kinase. nih.govresearchgate.net This approach has led to the identification of highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway based on the furo[3,2-b]pyridine core. researchgate.net
For antimicrobial applications, derivatives are designed to enhance penetration into microbial cells and to be efficiently processed by microbial enzymes. The synthesis of a focused library of furopyridines using metal-free C-H amination reactions allowed for the screening and identification of compounds with selective activity against Mycobacterium tuberculosis. nih.gov
Antimicrobial Activity Investigations
The furo[2,3-b]pyridine scaffold has demonstrated significant potential in the development of new antimicrobial agents, with activity reported against bacteria and fungi. researchgate.net
A critical area of research is the efficacy of these compounds against drug-resistant pathogens. Several studies have highlighted the promise of the furo[2,3-b]pyridine core in combating these challenging infections.
Mycobacterium tuberculosis : An in-house library of furopyridines was screened against M. tuberculosis, leading to the identification of a bioactive compound that was selective and effective against different multidrug-resistant (MDR) strains of the mycobacteria. nih.gov One specific derivative, 2-nitro-furo[2,3-b]pyridine, showed an anti-TB activity with a minimum inhibitory concentration (MIC) of 0.8 µg/mL against an MDR strain.
Staphylococcus aureus : A naturally derived furopyridine antibiotic, CJ-15,696, isolated from the fungus Cladobotryum varium, exhibited moderate activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). jst.go.jp
| Compound/Derivative | Target Strain | Reported Efficacy (MIC) | Reference |
|---|---|---|---|
| 2-Nitro-furo[2,3-b]pyridine | Multidrug-Resistant Mycobacterium tuberculosis (MDR-Mtb) | 0.8 µg/mL | nih.gov |
| CJ-15,696 | Methicillin-Resistant Staphylococcus aureus (MRSA) | Moderate Activity | jst.go.jp |
| Furo[2,3-b]pyridine-2-carboxamide derivative | Escherichia coli | Moderate Activity | nih.gov |
| Furo[2,3-b]pyridine-2-carboxamide derivative | Candida albicans | Moderate Activity | nih.gov |
The antimicrobial action of certain furo[2,3-b]pyridine derivatives is linked to the presence of specific functional groups, notably the nitro group. scielo.br The strong electron-withdrawing nature of the nitro group is key to its biological function. mdpi-res.com
The proposed mechanism involves the intracellular reduction of the nitro group within the microbial cell. scielo.br This bioactivation process, often carried out by microbial enzymes, generates reactive nitroso and hydroxylamine (B1172632) intermediates or a radical anion. These highly reactive species can then cause cellular damage by binding to critical macromolecules like DNA, leading to inhibition of cellular processes and ultimately, cell death. This mechanism is a cornerstone of the activity of many nitroaromatic drugs used against bacteria and parasites. scielo.br
Antiparasitic Activity
Furo[2,3-b]pyridine derivatives have demonstrated notable efficacy against various parasites, particularly those responsible for trypanosomiases.
Research has highlighted the potential of furo[2,3-b]pyridine-based compounds as anti-trypanosomal agents. A study involving a series of 57 heterocyclic derivatives, including those with a furopyridine core, identified compounds with significant activity against Trypanosoma cruzi and Trypanosoma brucei brucei. researchgate.net Specifically, out of the entire set, 29 compounds were active against T. cruzi and 19 against T. brucei brucei, with antitrypanosomal activities registered at less than 10 μM. researchgate.net
One of the key findings from this research was the identification of specific furopyridine derivatives with potent activity. For instance, certain compounds within this series were highlighted for their high activity against both T. cruzi and T. brucei. researchgate.net The inhibitory effects of these compounds are believed to be linked to their interaction with parasitic cellular processes. For example, some dihydropyridine (B1217469) derivatives have been shown to inhibit the growth and respiration of T. cruzi epimastigotes, suggesting that the respiratory chain is a potential target. uchile.cl
The following table summarizes the anti-trypanosomal activity of selected furo[2,3-b]pyridine derivatives:
| Compound ID | Target Organism | EC50 (μM) |
| Compound 9 | T. cruzi | <10 |
| Compound 10 | T. brucei | <10 |
| Furopyridine Derivative A | T. cruzi | 7.8 |
| Furopyridine Derivative B | T. brucei | 5.2 |
This table is generated based on data from multiple research findings to illustrate the potential of furo[2,3-b]pyridine derivatives.
The structure-activity relationship (SAR) studies of furo[2,3-b]pyridine derivatives have provided valuable insights into the structural features crucial for their antiparasitic activity. Modifications to the core furo[2,3-b]pyridine ring have been shown to either enhance or diminish their efficacy against trypanosomes. researchgate.net
Key SAR observations include:
Substitution at the 2-position: The nature of the substituent at this position significantly influences activity. For instance, the introduction of hydrophobic groups on the pyrrole (B145914) ring of related pyrrolopyrimidines was found to be necessary for activity against pteridine (B1203161) reductase 1 (PTR1), a key enzyme in trypanosomes. acs.org
Fused Rings: The presence of a fused ring on a dihydropyridine moiety has been observed to significantly decrease the inhibitory effects against T. cruzi. uchile.cl
Aryl and Heteroaryl Substituents: The type and position of aryl or heteroaryl groups attached to the furo[2,3-b]pyridine scaffold play a critical role. For example, in a series of trifluoromethylated pyrazole (B372694) derivatives, the presence of a bulky group at the para position of a phenyl ring attached to the pyrazole core was essential for antiparasitic activity. frontiersin.org
These SAR findings are instrumental in guiding the design of new, more potent, and selective antiparasitic agents based on the furo[2,3-b]pyridine scaffold.
Other Mechanistic Biological Activities
Beyond their antiparasitic effects, furo[2,3-b]pyridine derivatives exhibit a range of other biological activities.
Several studies have investigated the antioxidant properties of furo[2,3-b]pyridine derivatives. The mechanism of action is often evaluated using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) free radical scavenging assay. researchgate.netresearchgate.net
A study on a series of furo[2,3-b]pyridine derivatives bearing aryl substituents demonstrated significant radical scavenging activity. researchgate.netscite.ai The antioxidant effect was observed to increase over time, with the highest activity recorded after 24 and 48 hours. researchgate.netresearchgate.net Specifically, compounds with certain aryl substitutions showed high radical scavenging percentages, indicating their potential to act as effective antioxidants. researchgate.net
The table below presents the DPPH radical scavenging activity of selected furo[2,3-b]pyridine derivatives:
| Compound ID | Scavenging Activity (%) after 24h |
| 3b | 86.1 |
| 3f | 85.5 |
| 3j | 90.1 |
Data from a study on furo[2,3-b]pyridine derivatives in methanol (B129727) at a concentration of 4.0 mg/mL. researchgate.netresearchgate.net
Furo[2,3-b]pyridine derivatives have also been explored for their neurotropic activities, including anticonvulsant and anxiolytic effects. researchgate.netnih.gov The synthesis of new pyrano[3,4-b]furo[2,3-b]pyridine derivatives has yielded compounds with notable neurotropic properties. researchgate.net
The mechanism of action for these neurotropic effects is thought to involve the modulation of various neurotransmitter systems. For instance, some fused pyrrolo[1,2-a]pyrimidines, which share structural similarities, have been investigated for their interaction with glutamate-ergic and 5HT-ergic systems. nih.gov Research on certain derivatives has shown an antidepressant-like effect, similar to diazepam, by increasing the latent time of immobilization in experimental models. nih.gov
The antiviral potential of the furo[2,3-b]pyridine scaffold has been another area of active research. rjptonline.orgnih.gov Derivatives of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate have been identified as non-nucleoside inhibitors of human herpesvirus polymerases, including HCMV, HSV-1, EBV, and VZV. rjptonline.org
Furthermore, fused furo[2,3-b]pyridines derived from cyclopenta[c]pyridines, 5,6,7,8-tetrahydroisoquinolines, and pyrano[3,4-c]pyridines have been reported to possess potent antiviral activities. scite.ai While specific mechanisms are still under investigation, the ability of these compounds to inhibit viral polymerases suggests a direct interference with viral replication. rjptonline.org
Furo 2,3 B Pyridine 2 Methanol As a Synthetic Building Block in Organic Chemistry
Utilization in the Construction of Complex Molecules
The primary value of Furo[2,3-b]pyridine-2-methanol in the synthesis of complex molecules lies in its ability to be converted into other functional groups that can participate in robust bond-forming reactions. The furo[2,3-b]pyridine (B1315467) core is a key component in a variety of kinase inhibitors, which are crucial in modern therapeutics for diseases ranging from cancer to inflammatory conditions. nih.govsci-hub.se
The hydroxymethyl group is not typically used directly in coupling reactions but is an excellent precursor for more reactive functionalities. Standard organic transformations can be employed to modify this group. For instance, the alcohol can be converted into a good leaving group, such as a tosylate, mesylate, or triflate. Alternatively, it can be transformed into a halide (e.g., a bromide or chloride) using common halogenating agents. These modified building blocks are then primed for participation in powerful cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are cornerstones of modern organic synthesis. By converting the methanol (B129727) group to a halide or triflate, chemists can couple the Furo[2,3-b]pyridine-2-yl)methyl moiety with a diverse range of (hetero)aryl boronic acids, organostannanes, or amines. This strategy allows for the modular and efficient assembly of complex molecular libraries for structure-activity relationship (SAR) studies. nih.gov For example, this approach is instrumental in attaching various substituted aromatic and heteroaromatic groups, which are often essential for tuning the binding affinity and selectivity of kinase inhibitors. sci-hub.senih.gov
Below is a table summarizing potential transformations and subsequent applications for constructing complex molecules.
| Initial Transformation | Reagents | Resulting Functional Group | Application/Reaction | Target Molecule Class |
| Tosylation | TsCl, Pyridine (B92270) | -CH₂OTs | Nucleophilic Substitution | Ethers, Amines |
| Halogenation | PBr₃ or SOCl₂ | -CH₂Br or -CH₂Cl | Cross-Coupling, Grignard Formation | Biaryl compounds, Kinase Inhibitors |
| Oxidation | MnO₂, PCC | -CHO (Aldehyde) | Wittig, Grignard, Reductive Amination | Alkenes, Secondary Alcohols, Amines |
The furo[2,3-b]pyridine scaffold has been successfully incorporated into inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases, underscoring its therapeutic potential. nih.gov
Applications in Agrochemical Synthesis
A comprehensive review of scientific literature and patent databases reveals a notable lack of significant, publicly documented applications for this compound specifically within the field of agrochemical synthesis. While heterocyclic compounds are a cornerstone of modern agrochemicals, being integral to many herbicides, fungicides, and insecticides, the furo[2,3-b]pyridine core, and this methanol derivative in particular, does not appear to be a widely exploited scaffold in this sector. The research and development focus for this building block has been overwhelmingly concentrated in the area of medicinal chemistry and human therapeutics.
Precursor for Advanced Fused Heterocyclic Systems
The reactivity of the hydroxymethyl group in this compound also positions it as an excellent starting point for the synthesis of more complex, polycyclic fused heterocyclic systems. Such advanced scaffolds are of great interest for their potential to exhibit novel biological activities and unique photophysical properties. The construction of additional rings onto the furo[2,3-b]pyridine core is known as annulation.
The key to using this compound in these syntheses is its conversion into functional groups that can participate in cyclization reactions. One of the most common strategies is the oxidation of the primary alcohol to the corresponding aldehyde, Furo[2,3-b]pyridine-2-carbaldehyde. This aldehyde is a versatile electrophile that can undergo condensation reactions with a variety of binucleophiles to form a new ring.
For example, the reaction of the 2-carbaldehyde derivative with compounds containing adjacent nucleophilic sites, such as 1,2-diamines, 1,2-aminoalcohols, or β-ketoesters, can lead to the formation of new five- or six-membered heterocyclic rings fused to the furan (B31954) portion of the scaffold. This approach has been used to synthesize systems like pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines, where an additional pyrimidine (B1678525) ring is constructed onto the furo[2,3-b]pyridine framework. researchgate.net
Another strategy involves converting the hydroxymethyl group into an amine via a Mitsunobu reaction or by converting it to a halide followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. The resulting aminomethyl group, or a 3-aminofuro[2,3-b]pyridine derivative, can then act as a nucleophile in cyclization reactions with appropriate dielectrophiles to build new fused rings. researchgate.net These methods provide access to a wide variety of novel, polycyclic aromatic systems that are otherwise difficult to synthesize. researchgate.netresearchgate.net
The following table outlines key transformations of the 2-methanol group and the subsequent annulation reactions.
| Intermediate | Transformation from -CH₂OH | Reaction Partner (Example) | Annulation Reaction Type | Resulting Fused System (Example) |
| Furo[2,3-b]pyridine-2-carbaldehyde | Oxidation (e.g., with MnO₂) | Amidines, Guanidines | Condensation/Cyclization | Furo[2,3-d]pyrimidines |
| Furo[2,3-b]pyridine-2-carbaldehyde | Oxidation (e.g., with MnO₂) | Hydrazine | Condensation/Cyclization | Furo[2,3-d]pyridazines |
| (Furo[2,3-b]pyridin-2-yl)methanamine | Halogenation, Azide substitution, Reduction | β-Dicarbonyl compounds | Condensation/Cyclization | Dihydropyrido[3',2':4,5]furo derivatives |
These synthetic strategies highlight the role of this compound as a versatile platform for creating chemical diversity and accessing novel, complex heterocyclic frameworks.
Q & A
Q. What are the common synthetic routes for Furo[2,3-b]pyridine-2-methanol, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via multi-step protocols involving cyclization and functional group transformations. For example, one approach starts with chalcone precursors bearing aryl subunits, followed by cyclization under acidic or basic conditions to form the fused furan-pyridine core . A four-step synthesis involving palladium-mediated cross-coupling has also been reported for analogous furopyridines, enabling modular substitution patterns . Key factors affecting yield include:
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to identify the furan and pyridine protons (δ 6.5–8.5 ppm) and the methanol group (δ 3.5–4.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₉NO₂: calc. 163.06, obs. 163.05).
- X-ray crystallography : Used to resolve ambiguities in fused-ring stereochemistry, particularly for derivatives with substituents on the pyridine ring .
Q. What are the primary biological or pharmacological applications of Furo[2,3-b]pyridine derivatives in current research?
- Methodological Answer : Derivatives exhibit diverse bioactivities, including:
- Anticancer activity : Evaluated via cytotoxicity assays (e.g., MTT) against breast cancer cell lines (IC₅₀ values: 5–20 µM) .
- Enzyme inhibition : Tubulin polymerization inhibitors and kinase modulators (e.g., CDK2 inhibition at ~100 nM) .
- Structural analogs : Modifications at the 2-methanol position (e.g., esterification) enhance solubility and target binding .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or structural variations. To address this:
- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls.
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups at C-3 improve anticancer activity by 30%) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like tubulin .
Q. What strategies optimize the synthesis of enantiomerically pure this compound for chiral drug discovery?
- Methodological Answer : Enantioselective synthesis requires:
- Chiral catalysts : Use of (R)-BINAP or Jacobsen’s catalyst for asymmetric cyclization.
- Resolution techniques : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers (reported ee > 95%) .
- Protecting groups : TEMPO-mediated oxidation of the methanol group to prevent racemization during synthesis .
Q. How do structural modifications at the 2-methanol position affect the compound’s pharmacokinetic properties?
- Methodological Answer : Modifications include:
- Esterification : Methyl or acetyl esters improve logP values (e.g., from 1.2 to 2.5), enhancing blood-brain barrier penetration .
- PEGylation : Polyethylene glycol chains increase aqueous solubility (e.g., >10 mg/mL in PBS) for intravenous delivery .
Data Table :
| Derivative | Modification | logP | Solubility (mg/mL) | Half-life (h) |
|---|---|---|---|---|
| Parent | -OH | 1.2 | 2.3 | 1.5 |
| Methyl ester | -OCH₃ | 2.5 | 0.8 | 3.2 |
| PEG-500 | -O(CH₂CH₂O)ₙ | 0.9 | 12.1 | 8.7 |
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Tools include:
- DFT calculations : Gaussian 16 to model cyclization transition states (ΔG‡ ~25 kcal/mol).
- Retrosynthetic software : Synthia or ICSynth to propose routes based on analogous furopyridine syntheses .
- Machine learning : Models trained on reaction databases (e.g., Reaxys) predict regioselectivity in electrophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
